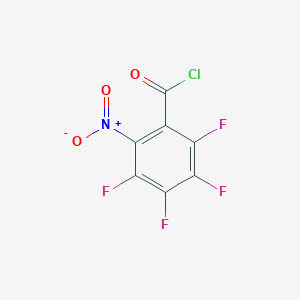
2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride
Vue d'ensemble
Description
2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride involves the use of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride is C7HF4NO4 . Its average mass is 239.081 Da and its monoisotopic mass is 238.984177 Da .Physical And Chemical Properties Analysis
2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride is a clear colorless liquid . The melting point of the related compound 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid is 137-141 °C . The predicted boiling point is 342.6±42.0 °C and the estimated density is 1.7205 .Safety and Hazards
When handling 2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
2,3,4,5-tetrafluoro-6-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF4NO3/c8-7(14)1-2(9)3(10)4(11)5(12)6(1)13(15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGZVPRCKQMYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluoro-6-nitro-benzoyl chloride | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

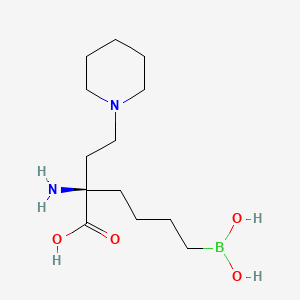






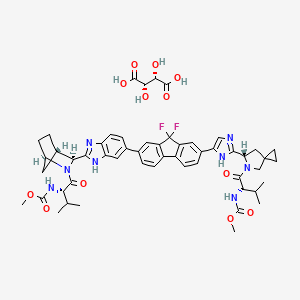
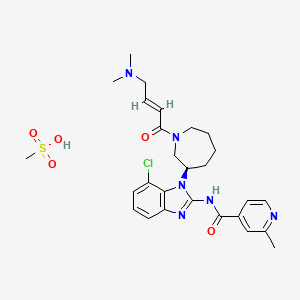

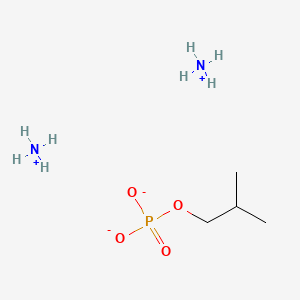
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

